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molecular formula C5H6N2O3 B8696114 4-Carbamoyloxazol-2-ylmethanol

4-Carbamoyloxazol-2-ylmethanol

Cat. No. B8696114
M. Wt: 142.11 g/mol
InChI Key: STDRKZHXBLRGRJ-UHFFFAOYSA-N
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Patent
US08716289B2

Procedure details

20 mL (352 mmol) of 28% aqueous ammonia are added to a round-bottomed flask containing 0.60 g (3.01 mmol) of methyl 2-acetoxymethyloxazole-4-carboxylate, prepared in step 5.1., and the reaction medium is then stirred at room temperature for 24 hours.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methyl 2-acetoxymethyloxazole-4-carboxylate
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].C([O:5][CH2:6][C:7]1[O:8][CH:9]=[C:10]([C:12]([O:14]C)=O)[N:11]=1)(=O)C>>[C:12]([C:10]1[N:11]=[C:7]([CH2:6][OH:5])[O:8][CH:9]=1)(=[O:14])[NH2:1]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N
Step Two
Name
methyl 2-acetoxymethyloxazole-4-carboxylate
Quantity
0.6 g
Type
reactant
Smiles
C(C)(=O)OCC=1OC=C(N1)C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
, and the reaction medium is then stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in step 5.1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(N)(=O)C=1N=C(OC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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